molecular formula C7H7Cl3N2O B3141640 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride CAS No. 482374-73-2

2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride

Cat. No. B3141640
Key on ui cas rn: 482374-73-2
M. Wt: 241.5 g/mol
InChI Key: OORGKCJDLKAJQX-UHFFFAOYSA-N
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Patent
US07365205B2

Procedure details

2-Amino-5-chloropyridine (3.85 g) was dissolved in ethyl acetate (60 ml), and chloroacetyl chloride (2.39 ml) was added at room temperature to stir the mixture for 1 hour. After the reaction mixture was heated and stirred at 60° C. for 30 minutes, chloroacetyl chloride (0.5 ml) was additionally added, and the mixture was stirred at 60° C. for additional 1 hour. Powder deposited was collected by filtration to obtain the title compound (6.18 g).
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.39 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][N:3]=1.[Cl:9][CH2:10][C:11](Cl)=[O:12]>C(OCC)(=O)C>[ClH:8].[Cl:9][CH2:10][C:11]([NH:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][N:3]=1)=[O:12] |f:3.4|

Inputs

Step One
Name
Quantity
3.85 g
Type
reactant
Smiles
NC1=NC=C(C=C1)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
2.39 mL
Type
reactant
Smiles
ClCC(=O)Cl
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
ClCC(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
to stir the mixture for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was heated
STIRRING
Type
STIRRING
Details
stirred at 60° C. for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at 60° C. for additional 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Powder deposited was collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.ClCC(=O)NC1=NC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.18 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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